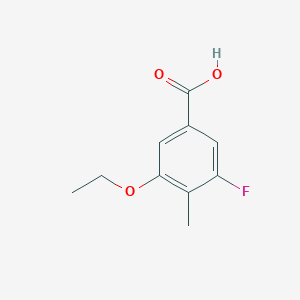

3-Ethoxy-5-fluoro-4-methylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11FO3 |

|---|---|

Molecular Weight |

198.19 g/mol |

IUPAC Name |

3-ethoxy-5-fluoro-4-methylbenzoic acid |

InChI |

InChI=1S/C10H11FO3/c1-3-14-9-5-7(10(12)13)4-8(11)6(9)2/h4-5H,3H2,1-2H3,(H,12,13) |

InChI Key |

QVDJRNUSWQSAGL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)O)F)C |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for 3 Ethoxy 5 Fluoro 4 Methylbenzoic Acid

Retrosynthetic Analysis and Fundamental Synthetic Approaches

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For 3-ethoxy-5-fluoro-4-methylbenzoic acid, the primary disconnections involve the carbon-oxygen bond of the ether, the carbon-carbon bond of the carboxylic acid, and the carbon-halogen/carbon-carbon bonds of the ring substituents.

A logical retrosynthetic pathway would involve disconnecting the target molecule back to simpler, more readily available precursors. The key bond cleavages (indicated by "=>") are:

Carboxylic Acid Formation: The most common disconnection is the carboxyl group, which points to a precursor like 1-ethoxy-3-fluoro-5-iodo-2-methylbenzene or a related halogenated derivative. This precursor could then be converted to the benzoic acid via carbonylation or a Grignard reaction followed by carboxylation.

Etherification: The ethoxy group can be disconnected via a Williamson ether synthesis, leading back to a substituted phenol (B47542), specifically 3-fluoro-5-hydroxy-4-methylbenzoic acid or its ester.

Aromatic Core Substitution: Further disassembly of the benzene (B151609) core leads to simpler starting materials. The substitution pattern suggests that a pre-existing 4-methylphenol or a related toluene (B28343) derivative could serve as a foundational starting material. The sequence of introducing the fluoro and carboxyl (or its precursor) functionalities is critical and dictated by the directing effects of the substituents present at each stage.

This analysis reveals that a successful synthesis must strategically sequence electrophilic aromatic substitution, nucleophilic substitution, and oxidation reactions, carefully considering the activating/deactivating and directing effects of each group.

Classical Synthetic Routes to the Benzoic Acid Core and Substituent Introduction

Classical synthetic methods provide a robust foundation for constructing the this compound molecule. The synthesis can be approached by building the substitution pattern on a pre-existing ring or by forming the ring itself. The more common approach involves the sequential functionalization of a simpler aromatic starting material.

The introduction of the carboxylic acid group is a pivotal step. Several classical methods are available, with the choice often depending on the nature of the precursor.

Oxidation of a Benzylic Methyl Group: If the synthesis starts from a suitable toluene derivative (e.g., a substituted 4-methyltoluene), the methyl group can be oxidized to a carboxylic acid. Strong oxidizing agents are typically required for this transformation.

Carbonation of an Organometallic Reagent: A highly reliable method involves the formation of a Grignard or organolithium reagent from an aryl halide (e.g., a bromo- or iodo-substituted precursor). This organometallic intermediate is then reacted with carbon dioxide (dry ice) followed by an acidic workup to yield the benzoic acid. diva-portal.orgyoutube.com For instance, a precursor like 5-bromo-1-ethoxy-3-fluoro-2-methylbenzene could be converted to the target benzoic acid using this method.

Hydrolysis of a Nitrile: An alternative route is the hydrolysis of a benzonitrile (B105546) intermediate. The nitrile group can be introduced via a Sandmeyer reaction on an aniline (B41778) precursor or by nucleophilic substitution on an aryl halide using a cyanide salt. Subsequent hydrolysis under acidic or basic conditions yields the carboxylic acid. researchgate.net

Table 1: Comparison of Classical Carboxylic Acid Synthesis Methods

| Method | Precursor | Key Reagents | General Conditions | Advantages/Disadvantages |

|---|---|---|---|---|

| Benzylic Oxidation | Aryl-CH₃ | KMnO₄, Na₂Cr₂O₇, HNO₃ | Harsh conditions, heating | Requires robust substrates; can have low selectivity and generate significant waste. google.comgoogle.com |

| Grignard Carbonation | Aryl-Br/I | 1. Mg, THF/Ether 2. CO₂ (s) 3. H₃O⁺ | Anhydrous, often low temperatures | Good functional group tolerance (with exceptions); high yields. diva-portal.org |

| Nitrile Hydrolysis | Aryl-CN | H₃O⁺ or OH⁻, heat | Often requires prolonged heating | Useful alternative; nitrile precursor preparation can add steps. researchgate.net |

The formation of the aryl ether linkage is most commonly achieved through the Williamson ether synthesis. numberanalytics.com This reaction involves the deprotonation of a phenol to form a phenoxide ion, which then acts as a nucleophile to attack an ethyl halide or a similar ethylating agent.

For the synthesis of this compound, this would typically involve a precursor such as methyl 3-fluoro-5-hydroxy-4-methylbenzoate. The phenolic hydroxyl group is deprotonated with a suitable base, and the resulting phenoxide is reacted with an ethylating agent.

Table 2: Typical Reagents for Williamson Ether Synthesis

| Component | Examples | Role in Reaction |

|---|---|---|

| Phenolic Substrate | Methyl 3-fluoro-5-hydroxy-4-methylbenzoate | Source of the aryl portion of the ether. |

| Base | K₂CO₃, NaH, Cs₂CO₃ | Deprotonates the phenol to form the nucleophilic phenoxide. |

| Ethylating Agent | Ethyl iodide (EtI), Ethyl bromide (EtBr), Diethyl sulfate (B86663) ((Et)₂SO₄) | Provides the ethyl group and is the electrophile in the SN2 reaction. |

| Solvent | Acetone, DMF, Acetonitrile | Polar aprotic solvents are preferred to solvate the cation and facilitate the SN2 reaction. |

The regioselective placement of the fluoro and methyl groups is arguably the most complex aspect of the synthesis, as their positions are fixed relative to each other and the other functional groups. The directing effects of all substituents must be managed throughout the synthetic sequence. wikipedia.org

Methyl Group: It is often most efficient to begin with a commercially available, pre-methylated starting material, such as 4-methylphenol (p-cresol) or 2-fluoro-4-methyltoluene. Introducing a methyl group via Friedel-Crafts alkylation onto a highly substituted ring can be problematic due to poor regioselectivity and potential side reactions.

Fluoro Group: The introduction of fluorine onto an aromatic ring requires specific reagents.

Balz-Schiemann Reaction: This classical method involves the diazotization of an aromatic amine (aniline derivative) with nitrous acid to form a diazonium salt, which is then thermally decomposed in the presence of a tetrafluoroborate (B81430) anion (BF₄⁻).

Electrophilic Fluorination: Modern methods use electrophilic fluorinating agents ("F⁺" sources) to directly fluorinate electron-rich aromatic rings. The regioselectivity is controlled by the existing directing groups on the ring. youtube.com

A plausible sequence could start with 2-fluoro-4-methylphenol. The hydroxyl and methyl groups are both ortho-, para-directing. Nitration would likely be directed to the position ortho to the powerful activating hydroxyl group. The nitro group could then be reduced to an amine, which is then diazotized and subjected to the Sandmeyer reaction to introduce a different functional group or be removed. A specific route to the related compound 3-fluoro-4-methyl-benzoic acid starts from 2-fluoro-4-bromotoluene, which undergoes a Grignard reaction and carboxylation. prepchem.com This highlights a strategy where key substituents are present from the start.

Modern Catalytic Methods in Benzoic Acid Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. While classical methods are robust, catalytic alternatives offer significant advantages, particularly in reducing waste and avoiding harsh reagents.

Catalytic Liquid-Phase Oxidation: The oxidation of toluene derivatives to benzoic acids, a key industrial process, has been refined using advanced catalytic systems. researchgate.netgoogle.com Instead of stoichiometric permanganate (B83412) or dichromate, catalytic amounts of cobalt or manganese salts (e.g., cobalt octoate, Co(acac)₂) with a bromide co-catalyst are used in conjunction with air or oxygen as the ultimate oxidant. google.comufv.br This approach drastically reduces inorganic waste.

Palladium-Catalyzed Carbonylation: A powerful method for converting aryl halides and triflates into benzoic acids (or their esters) is palladium-catalyzed carbonylation. diva-portal.org This reaction uses a palladium catalyst, a phosphine (B1218219) ligand, and carbon monoxide (CO) gas. Recent advancements focus on using CO-generating molecules to avoid handling toxic CO gas directly. This method is highly versatile and tolerant of many functional groups. diva-portal.org

C-H Activation and Carboxylation: A frontier in organic synthesis is the direct functionalization of C-H bonds. Research is ongoing into catalytic systems that can directly convert an aromatic C-H bond into a C-COOH bond using CO₂ or other carboxylating agents. While not yet a standard method for a molecule of this complexity, it represents the future direction of benzoic acid synthesis.

Table 3: Overview of Modern Catalytic Methods for Benzoic Acid Synthesis

| Method | Catalyst System | Substrate | Advantages |

|---|---|---|---|

| Catalytic Air Oxidation | Co/Mn salts + Bromide source | Toluene derivatives | Uses air as the oxidant; atom economical; suitable for large-scale production. researchgate.netufv.br |

| Palladium-Catalyzed Carbonylation | Pd(OAc)₂, PdCl₂(PPh₃)₂ etc. + ligand | Aryl halides/triflates | Excellent functional group tolerance; mild reaction conditions. diva-portal.org |

| Decarboxylative Oxidation | CeO₂-CuO catalyst | Substituted benzoic acids | Can be used for functional group interconversion, for example, to create phenols. nih.gov |

Principles of Sustainable Synthesis Applied to this compound

The principles of green chemistry provide a framework for evaluating and designing chemical syntheses to minimize their environmental impact. blazingprojects.comblazingprojects.com Applying these principles to the synthesis of this compound involves a critical assessment of each step.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Catalytic methods like the air oxidation of a methyl group or palladium-catalyzed carbonylation have much higher atom economies than classical stoichiometric methods like permanganate oxidation or routes involving protecting groups. nih.govinstituteofsustainabilitystudies.com

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. nih.gov As discussed, replacing stoichiometric oxidants with a Co/Mn catalyst for the carboxylation step or using a palladium catalyst for C-C bond formation significantly reduces waste.

Reduction of Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it adds steps and generates waste. nih.gov A synthetic plan that does not require protecting the phenol or carboxylic acid functionalities would be considered "greener."

Safer Solvents and Reagents: The choice of solvents and reagents is crucial. Replacing hazardous solvents like chlorinated hydrocarbons or benzene with safer alternatives such as water, ethanol, or supercritical fluids can dramatically reduce the environmental footprint of a synthesis. instituteofsustainabilitystudies.com Similarly, avoiding highly toxic reagents like cadmium or mercury compounds is a key goal.

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. nih.gov Developing catalytic systems that operate under milder conditions is a primary objective of green chemistry research.

By integrating these principles, chemists can develop synthetic routes to this compound that are not only efficient and high-yielding but also environmentally responsible.

Theoretical and Computational Investigations of 3 Ethoxy 5 Fluoro 4 Methylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide deep insights into the electronic structure and reactivity of 3-Ethoxy-5-fluoro-4-methylbenzoic acid.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has become a primary tool for the computational study of molecular systems. A DFT study of this compound would begin with geometry optimization to determine the most stable three-dimensional arrangement of its atoms. This process involves finding the minimum energy structure on the potential energy surface.

Subsequent calculations on the optimized geometry would yield a wealth of electronic properties. Key parameters that would be calculated include:

Total Energy: A measure of the molecule's stability.

Electron Affinity and Ionization Potential: These values provide insight into the molecule's ability to accept or donate electrons, respectively, which is crucial for understanding its role in chemical reactions.

For context, studies on related benzoic acid derivatives have utilized DFT to successfully predict their molecular geometries and electronic characteristics. These studies serve as a methodological blueprint for a similar investigation of this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and reactivity.

A comprehensive analysis would involve visualizing the spatial distribution of the HOMO and LUMO across the this compound molecule. This would reveal the likely sites for electrophilic and nucleophilic attack.

Furthermore, calculating the distribution of partial charges on each atom (e.g., using Mulliken population analysis or Natural Bond Orbital analysis) would provide a detailed picture of the electrostatic potential of the molecule. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding.

Molecular Modeling for Conformation and Energetics

The ethoxy group in this compound introduces conformational flexibility. Molecular modeling techniques, particularly conformational analysis, are employed to explore the different spatial arrangements (conformers) of the molecule and their relative energies.

This analysis would involve systematically rotating the rotatable bonds, such as the C-C bond of the ethoxy group and the C-O bond connecting it to the benzene (B151609) ring. For each conformation, the energy would be calculated to identify the most stable conformers and the energy barriers between them. This information is crucial as the biological activity of a molecule can be highly dependent on its preferred conformation.

Molecular Docking Studies for Predictive Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a specific protein target. While there are no specific molecular docking studies reported for this compound, this methodology would be pivotal in exploring its potential as a bioactive compound.

A typical molecular docking workflow would involve:

Identifying a protein target of interest.

Preparing the 3D structures of both the ligand (this compound) and the protein.

Using a docking algorithm to systematically sample different binding poses of the ligand within the protein's active site.

Scoring the generated poses to estimate the binding affinity.

The results of such a study would provide hypotheses about the potential biological targets of this compound and the key interactions driving its binding.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a time-resolved view of the behavior of a molecular system. An MD simulation of this compound, either in a solvent or bound to a protein, would offer dynamic insights that are not available from static models.

Key information that can be extracted from MD simulations includes:

Conformational Stability: Assessing the stability of the preferred conformations identified through molecular modeling.

Interaction Dynamics: When simulated with a protein, MD can reveal the stability of the binding pose and the specific intermolecular interactions over time.

Solvent Effects: Understanding how the surrounding solvent molecules influence the conformation and properties of the compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. To perform a QSAR study on derivatives of this compound, a dataset of structurally related compounds with measured biological activity against a specific target would be required.

The process would involve:

Calculating a set of molecular descriptors (physicochemical properties, topological indices, etc.) for each compound in the series.

Developing a mathematical model that relates these descriptors to the observed biological activity.

Validating the model to ensure its predictive power.

A validated QSAR model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds.

Intermolecular Interactions and Crystal Packing Analysis via Hirshfeld Surface Methodology

The study of intermolecular interactions is crucial for understanding the crystal packing and, consequently, the physicochemical properties of a solid-state material. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these non-covalent interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the procrystal (the hypothetical crystal built from spherical atoms).

By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify and analyze the different types of intermolecular contacts and their relative significance in the crystal structure. While specific crystallographic data for this compound is not publicly available, a theoretical examination based on related fluorinated benzoic acid derivatives can provide significant insights into its expected solid-state behavior.

Hirshfeld Surface Visualization

For a given molecule, the Hirshfeld surface is generated, and the d_norm is plotted onto it. The d_norm is a normalized ratio that considers the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, relative to the van der Waals radii of the respective atoms. The resulting surface displays a color spectrum:

Red regions: Indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, representing the strongest interactions, typically hydrogen bonds.

White regions: Represent contacts where the distance is approximately equal to the sum of the van der Waals radii.

Blue regions: Show contacts that are longer than the van der Waals radii, indicating weaker interactions.

In a hypothetical analysis of this compound, one would anticipate prominent red regions associated with the carboxylic acid group, indicating strong O-H···O hydrogen bonds that often lead to the formation of centrosymmetric dimers. This is a common and highly stable motif in carboxylic acid crystal structures.

2D Fingerprint Plots

The Hirshfeld surface can be summarized in a two-dimensional histogram known as a fingerprint plot, which plots d_e against d_i. These plots provide a quantitative summary of the intermolecular contacts in the crystal. Each point on the plot represents a point on the Hirshfeld surface, and the density of these points reflects the prevalence of each type of contact.

Different types of interactions appear as distinct features on the fingerprint plot. For instance, the strong O-H···O hydrogen bonds would appear as a pair of sharp "spikes" at the bottom of the plot. Other interactions, such as H···H, C-H···F, and π-π stacking, would have characteristic shapes and distributions on the plot.

Quantitative Analysis of Intermolecular Contacts

As a representative example, the Hirshfeld surface analysis of a co-crystal containing 4-fluorobenzoic acid reveals the contributions of various interactions. eurjchem.com Similarly, a study on (2Z)-2-(4-fluorobenzylidene)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzothiazin-3-one provides further illustrative data on the types of contacts that can be quantified. nih.gov For this compound, a similar distribution of contacts would be expected, with variations arising from the presence of the ethoxy and methyl groups.

The table below presents data from the analysis of (2Z)-2-(4-fluorobenzylidene)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzothiazin-3-one as an illustrative example of the quantitative data obtained from Hirshfeld surface analysis. nih.gov

| Interaction Type | Contribution (%) |

| H···H | 33.9 |

| H···C/C···H | 26.7 |

| H···F/F···H | 10.9 |

| C···C | 10.6 |

This table is interactive. You can sort and filter the data.

In the case of this compound, the key interactions expected to govern its crystal packing would be:

O-H···O Hydrogen Bonds: The carboxylic acid groups are strong hydrogen bond donors and acceptors, and they are expected to form robust dimers.

C-H···O and C-H···F Interactions: The methyl and ethoxy groups, as well as the aromatic ring, provide hydrogen atoms that can act as weak donors to form C-H···O and C-H···F bonds with the oxygen and fluorine atoms of neighboring molecules. The presence of the electronegative fluorine atom makes C-H···F interactions a significant possibility. acs.org

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, which would contribute to the stability of the crystal lattice. The shape index, another property that can be mapped onto the Hirshfeld surface, would be used to identify these interactions.

The following table summarizes the likely intermolecular contacts for this compound and their expected characteristics.

| Interacting Atoms | Interaction Type | Expected Strength | Feature on Fingerprint Plot |

| O-H···O | Hydrogen Bond | Strong | Sharp, distinct spikes |

| C-H···F | Weak Hydrogen Bond | Moderate | Scattered points, less defined than O-H···O |

| C-H···O | Weak Hydrogen Bond | Moderate to Weak | Broad, wing-like features |

| H···H | van der Waals | Weak | Large, diffuse region in the center |

| C···C (π-π) | Stacking Interaction | Weak | Characteristic "wing" shapes at larger d_e/d_i |

This table is interactive. You can sort and filter the data.

Chemical Reactivity and Derivatization Chemistry of 3 Ethoxy 5 Fluoro 4 Methylbenzoic Acid

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid moiety in 3-Ethoxy-5-fluoro-4-methylbenzoic acid is a primary site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. These reactions are fundamental to its application in the synthesis of more complex molecules.

Amidation and Esterification Reactions

The carboxylic acid can be readily converted into amides and esters, which are common motifs in pharmaceuticals and other fine chemicals.

Amidation: The formation of amides from this compound typically proceeds through the activation of the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acyl chloride intermediate. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) can facilitate direct amide bond formation under milder conditions. A patent for the synthesis of related benzamides describes the reaction of a substituted benzoyl chloride with an amine in a suitable solvent like dichloromethane. googleapis.com

Esterification: Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), provides a direct route to the corresponding esters. The reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. ncert.nic.in For more sensitive substrates or to achieve higher yields under milder conditions, the reaction can proceed via the acyl chloride intermediate, which readily reacts with alcohols.

A hypothetical reaction scheme for the amidation and esterification of this compound is presented below:

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | 1. SOCl₂2. R¹R²NH | 3-Ethoxy-5-fluoro-4-methyl-N,N-R¹R²-benzamide | Amidation (via acyl chloride) |

| This compound | R'OH, H₂SO₄ (cat.) | 3-Ethoxy-5-fluoro-4-methylbenzoate ester | Fischer Esterification |

Formation of Acyl Halides and Anhydrides for Enhanced Reactivity (e.g., Friedel-Crafts Acylation)

To enhance the electrophilicity of the carbonyl carbon, this compound can be converted to more reactive derivatives like acyl halides and anhydrides.

Acyl Halide Formation: The most common method for the synthesis of the acyl chloride is the reaction of the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). google.com Oxalyl chloride is another effective reagent for this transformation. These acyl chlorides are highly reactive intermediates.

Friedel-Crafts Acylation: The resulting 3-ethoxy-5-fluoro-4-methylbenzoyl chloride is a potent electrophile for Friedel-Crafts acylation reactions. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the acyl chloride can acylate aromatic compounds, leading to the formation of diaryl ketones. sigmaaldrich.com The reaction proceeds via the formation of a highly electrophilic acylium ion. sigmaaldrich.comyoutube.comyoutube.com The substitution pattern on the aromatic substrate in a Friedel-Crafts reaction is governed by the directing effects of its existing substituents.

Anhydride (B1165640) Formation: Symmetric anhydrides can be prepared by the reaction of the acyl chloride with the parent carboxylic acid or its carboxylate salt. Mixed anhydrides can also be synthesized and are useful in various coupling reactions.

Decarboxylation Pathways

The removal of the carboxyl group, or decarboxylation, from aromatic carboxylic acids can be challenging and often requires harsh conditions. For unactivated benzoic acids, decarboxylation rates are generally low. nist.gov However, the presence of certain activating groups can facilitate this reaction.

Studies on related substituted benzoic acids have shown that decarboxylation can be promoted by heating in the presence of copper salts or strong bases. nist.gov For instance, the decarboxylation of some benzoic acids has been achieved under liquefaction-relevant conditions at high temperatures. nist.gov More recent methods involve photoredox catalysis, which can enable decarboxylation under milder conditions. nih.gov The specific conditions required for the decarboxylation of this compound are not widely reported and would likely depend on the chosen methodology, with thermal methods probably requiring high temperatures. The presence of the electron-donating ethoxy and methyl groups might slightly influence the electronic properties of the ring, but significant activation for facile decarboxylation is not expected.

Aromatic Ring Functionalization and Substitution Chemistry

The substituents on the benzene (B151609) ring of this compound dictate its reactivity towards electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions

The directing effects of the substituents on the aromatic ring determine the position of incoming electrophiles. The ethoxy group (-OEt) is a strong activating group and an ortho-, para-director due to its ability to donate electron density through resonance. The methyl group (-CH₃) is a weak activating group and also an ortho-, para-director. The fluorine atom (-F) is a deactivating group due to its strong inductive electron-withdrawing effect, but it is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. The carboxylic acid group (-COOH) is a deactivating group and a meta-director.

Given the combined influence of these groups, predicting the exact regioselectivity of electrophilic aromatic substitution can be complex. The powerful ortho-, para-directing effect of the ethoxy group is likely to be a dominant factor. The position ortho to the ethoxy group and meta to the fluorine and carboxylic acid (C6) is sterically hindered by the adjacent methyl group. Therefore, the most likely position for electrophilic attack would be the carbon ortho to the ethoxy group and para to the methyl group (C2).

| Substituent | Activating/Deactivating | Directing Effect |

| -OCH₂CH₃ (Ethoxy) | Activating | Ortho, Para |

| -F (Fluoro) | Deactivating | Ortho, Para |

| -CH₃ (Methyl) | Activating | Ortho, Para |

| -COOH (Carboxylic Acid) | Deactivating | Meta |

Nucleophilic Aromatic Substitution Reactions Enabled by Fluorine Substituent

The presence of the fluorine atom, a good leaving group in nucleophilic aromatic substitution (SₙAr) reactions, opens up another avenue for the functionalization of the aromatic ring. researchgate.net For an SₙAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In this compound, the carboxylic acid group is an electron-withdrawing group, but it is situated meta to the fluorine atom. The ethoxy and methyl groups are electron-donating, which generally disfavors nucleophilic aromatic substitution. However, under forcing conditions or with very strong nucleophiles, substitution of the fluorine atom might be possible. Research on other fluoroaromatic compounds has shown that even in the absence of strong ortho/para activation, nucleophilic substitution of fluoride (B91410) can be achieved, for example, using organolithium or Grignard reagents. researchgate.net The reaction of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with various nucleophiles demonstrates the displacement of the fluorine atom. nih.govresearchgate.net While the electronic properties of this compound are different, this illustrates the general principle of fluorine displacement in SₙAr reactions.

Modifications of the Ethoxy and Methyl Substituents

The ethoxy and methyl groups on the aromatic ring of this compound are amenable to a range of chemical transformations, allowing for the synthesis of key intermediates and analogs with altered physicochemical properties.

The ethoxy group, an aryl ether, can be cleaved to unveil a phenolic hydroxyl group. A widely employed and effective method for the cleavage of aryl ethers is the use of strong Lewis acids, with boron tribromide (BBr₃) being a prominent reagent. nih.govpearson.commasterorganicchemistry.com The reaction typically proceeds by the formation of an adduct between the ether oxygen and the Lewis acidic boron atom, followed by nucleophilic attack of a bromide ion on the ethyl group, leading to the formation of a phenoxy-dibromoborane intermediate. sci-hub.se Subsequent aqueous workup hydrolyzes this intermediate to yield the corresponding phenol (B47542). This transformation converts the ethoxy substituent into a hydroxyl group, which can serve as a handle for further functionalization, such as the introduction of different alkyl or aryl groups via Williamson ether synthesis.

The methyl group attached to the aromatic ring is susceptible to oxidation under vigorous conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), are capable of converting a benzylic methyl group into a carboxylic acid. wvu.edulibretexts.orgpearson.comcsbsju.edu This reaction is contingent on the presence of at least one hydrogen atom at the benzylic position, a condition met by the methyl group in the parent molecule. libretexts.orgpearson.com The oxidation of the methyl group would result in the formation of a dicarboxylic acid derivative, specifically 3-ethoxy-5-fluoro-1,4-benzenedicarboxylic acid. This transformation significantly increases the polarity of the molecule and introduces a new site for derivatization.

The potential modifications of the ethoxy and methyl substituents are summarized in the table below.

| Substituent | Reaction Type | Reagents and Conditions | Product Functional Group |

| Ethoxy | Ether Cleavage | BBr₃ in an inert solvent (e.g., CH₂Cl₂) followed by aqueous workup | Hydroxyl (-OH) |

| Methyl | Side-Chain Oxidation | Hot, alkaline KMnO₄ followed by acidic workup | Carboxylic Acid (-COOH) |

Synthesis of Structurally Diverse Analogs and Prodrugs

The carboxylic acid moiety is the primary site for the synthesis of a wide array of analogs and prodrugs of this compound.

Prodrug Synthesis:

Prodrugs are often synthesized to improve the pharmacokinetic properties of a parent drug. For carboxylic acids, a common prodrug strategy is esterification. nih.govresearchgate.netnih.gov The formation of ester prodrugs can enhance lipophilicity, which may improve membrane permeability and oral bioavailability. rutgers.edu These esters are designed to be hydrolyzed in vivo by esterases to release the active carboxylic acid. nih.govrutgers.edu A variety of alcohols can be utilized to generate a library of ester prodrugs with tuned properties. For sterically hindered benzoic acids, which can be challenging to esterify under standard Fischer esterification conditions, more potent methods are available. These include the use of trifluoroacetic anhydride or coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt). acs.orgorganic-chemistry.orgresearchgate.net

Analog Synthesis:

The synthesis of structurally diverse analogs can be readily achieved through the formation of amides. The carboxylic acid can be coupled with a vast library of primary and secondary amines to generate a corresponding library of amide analogs. This transformation is typically facilitated by peptide coupling reagents. researchgate.netnih.govresearchgate.net Common examples of such reagents include dicyclohexylcarbodiimide (DCC) and EDC, often used in conjunction with additives like HOBt to suppress side reactions and minimize racemization if chiral amines are used. researchgate.netrsc.org This approach allows for the systematic exploration of the structure-activity relationship by introducing a wide range of chemical functionalities through the amine component. More recent and greener methods for amide bond formation, sometimes utilizing titanium-based catalysts or one-pot procedures, have also been developed. nih.govrsc.org

The modifications of the ethoxy and methyl groups, as described in section 5.3, also contribute to the generation of structurally diverse analogs. For instance, the phenolic analog obtained from ether cleavage can be used as a starting point for a new series of ether derivatives.

The following table outlines the primary strategies for the synthesis of analogs and prodrugs from the carboxylic acid moiety.

| Derivative Type | Reaction | Reagents and Conditions | Resulting Functional Group |

| Prodrug | Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) or Coupling Agents (e.g., EDC/DMAP) | Ester (-COOR) |

| Analog | Amide Formation | Amine (R'R''NH), Coupling Agent (e.g., DCC or EDC/HOBt) | Amide (-CONR'R'') |

Applications and Research Utility of 3 Ethoxy 5 Fluoro 4 Methylbenzoic Acid and Its Derivatives

Role as a Versatile Synthetic Intermediate in Complex Organic Synthesis

The strategic placement of electron-donating (ethoxy, methyl) and electron-withdrawing (fluoro, carboxylic acid) groups on the aromatic ring of 3-Ethoxy-5-fluoro-4-methylbenzoic acid makes it a highly valuable and versatile intermediate in organic synthesis. The carboxylic acid moiety serves as a convenient handle for a wide array of chemical transformations, including amidation, esterification, and reduction to an alcohol or aldehyde. These transformations are fundamental in the construction of more complex molecular architectures.

The presence of the fluorine atom imparts unique properties to the molecule, such as increased metabolic stability and enhanced binding affinity in biological systems, a feature highly sought after in drug discovery. nih.gov The ethoxy and methyl groups can also be chemically modified, although they are generally more stable and serve to modulate the electronic properties and steric bulk of the molecule. The aldehyde precursor, 3-Ethoxy-5-fluoro-4-methylbenzaldehyde, is also commercially available, providing an alternative entry point for synthetic manipulations. a2bchem.com The availability of related structures, such as 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid, further expands the synthetic possibilities, allowing for the introduction of additional functional groups. bldpharm.com

The utility of fluorinated benzoic acids as building blocks is well-established. For instance, 4-Fluoro-3-methylbenzoic acid is recognized as a versatile starting material for the synthesis of active pharmaceutical ingredients (APIs). nih.gov Its functional groups can be readily converted to other functionalities, enabling the assembly of diverse molecular scaffolds. nih.gov Similarly, 3-Fluoro-4-methylbenzoic acid is a key intermediate in the synthesis of various fine chemicals and pharmaceuticals. bldpharm.com The principles guiding the use of these analogous compounds can be directly applied to this compound, highlighting its potential in the synthesis of novel and complex organic molecules.

Exploration in Medicinal Chemistry: Design of Bioactive Scaffolds

The unique structural features of this compound make it an attractive scaffold for the design of new therapeutic agents. The combination of lipophilic (ethoxy, methyl) and polar (fluoro, carboxylic acid) groups allows for the fine-tuning of physicochemical properties, which is crucial for optimizing pharmacokinetic and pharmacodynamic profiles.

Development of Ligands for Enzyme Active Sites and Receptor Binding Pockets

Furthermore, bivalent ligands incorporating pharmacophores derived from m-ethoxy-MPEP, a metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonist, have been synthesized to target G protein-coupled receptor (GPCR) heteromers. nih.gov The ethoxy group in these ligands serves as a key attachment point for a spacer, demonstrating how the ethoxy moiety in this compound could be functionalized to create ligands that bind to receptor pockets. nih.gov The development of such ligands could lead to novel therapeutics for a variety of neurological disorders.

Investigation of Molecular Mechanisms of Biological Action at a Target Level

Understanding the molecular mechanisms by which a compound exerts its biological effects is a cornerstone of modern drug discovery. While specific studies on the molecular mechanisms of this compound derivatives are not yet prevalent in the literature, the actions of related compounds provide valuable insights. For instance, the study of how BH3 mimetic compounds, which share structural similarities with certain bioactive small molecules, disrupt the interaction between Beclin-1 and Bcl-2/Bcl-X(L) to induce autophagy offers a model for investigating the target-level actions of novel compounds. nih.gov By designing derivatives of this compound that mimic the key interacting motifs of known bioactive molecules, researchers can explore their effects on specific protein-protein interactions or enzymatic activities.

Structure-Activity Relationship (SAR) Studies for Optimized Target Engagement

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. The systematic modification of the structure of a molecule and the subsequent evaluation of its biological activity allows for the identification of key structural features required for target engagement. For example, SAR studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropane analogues revealed that the manipulation of substituents at the 2-, N-, and 3-positions of the tropane (B1204802) ring resulted in ligands with high affinity and selectivity for the dopamine (B1211576) transporter (DAT). researchgate.net

Similarly, SAR studies of 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors have shown that modifications to the benzoic acid moiety can lead to significant improvements in antiproliferative activity. nih.gov These examples underscore the potential for conducting SAR studies on derivatives of this compound to develop compounds with optimized activity against a specific biological target. The ethoxy, fluoro, and methyl groups provide multiple points for chemical modification, allowing for a thorough exploration of the chemical space around this scaffold.

| Derivative Class | Key Structural Modifications | Impact on Biological Activity |

| 4-(Thiazol-5-yl)benzoic acids | Introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid. | Maintained potent CK2 inhibitory activity and led to 3-6 times higher antiproliferative activity. nih.gov |

| 3α-[Bis(4-fluorophenyl)methoxy]tropanes | Replacement of a (S)-2-carboalkoxy substituent with (S)-2-ethenyl. | Resulted in the highest DAT binding affinity in the series. researchgate.net |

Applications in Proteomics Research as Molecular Probes

Molecular probes are indispensable tools in proteomics for the identification and characterization of proteins within a complex biological sample. These probes are typically designed with a reactive group that can covalently bind to a target protein and a reporter tag for detection. While there are no specific reports on the use of this compound derivatives as molecular probes, the principles of probe design can be applied to this scaffold. For example, novel ligands based on this structure could be synthesized with photo-activatable groups or affinity tags to serve as tools for elucidating drug-protein interactions at various transporters, similar to how citalopram (B1669093) analogues are used to study the serotonin (B10506) transporter (SERT). nih.gov

Contributions to Materials Science: Precursors for Specialty Chemicals and New Materials

The unique substitution pattern of this compound also suggests its potential as a precursor for the synthesis of specialty chemicals and advanced materials. The presence of the fluorine atom can enhance properties such as thermal stability and chemical resistance in polymers and other materials. The carboxylic acid group allows for the incorporation of this building block into polyesters, polyamides, and other polymeric structures.

Utility in Agrochemical Discovery and Development

Information on the utility of this compound and its derivatives in agrochemical discovery and development is not available in the reviewed sources.

Future Directions and Advanced Research Perspectives for 3 Ethoxy 5 Fluoro 4 Methylbenzoic Acid

Innovations in Asymmetric Synthesis and Stereoselective Functionalization

The development of efficient and highly selective synthetic methodologies is paramount for the exploration of chiral derivatives of 3-Ethoxy-5-fluoro-4-methylbenzoic acid. While the parent compound is achiral, the introduction of stereocenters through functionalization of the aromatic ring or its substituents could lead to compounds with enhanced biological activity and specificity.

Recent advances in catalytic asymmetric synthesis offer a roadmap for achieving this. rsc.org Chiral phosphoric acids, for instance, have emerged as powerful organocatalysts for a wide array of enantioselective transformations, including the synthesis of axially chiral compounds. beilstein-journals.org Future research could focus on developing atroposelective methods for the synthesis of biaryl derivatives of this compound, a strategy that has proven successful for other classes of aromatic compounds. acs.org

Furthermore, the stereoselective functionalization of the existing substituents is a promising avenue. For example, the development of methods for the enantioselective benzylic C-H functionalization of the methyl group could introduce a chiral center. Similarly, stereoselective modifications of the ethoxy group could be explored. The use of transition metal catalysis, particularly with chiral ligands, will be instrumental in achieving high enantioselectivity in these transformations. rsc.orgnih.gov

Key Research Objectives in Asymmetric Synthesis:

| Research Objective | Potential Methodologies | Desired Outcome |

| Atroposelective biaryl synthesis | Chiral phosphoric acid catalysis, Transition metal-catalyzed cross-coupling | Axially chiral derivatives with restricted rotation |

| Enantioselective benzylic C-H functionalization | Chiral transition metal catalysis (e.g., Rh, Pd), Organocatalysis | Introduction of a stereocenter at the methyl group |

| Stereoselective modification of the ethoxy group | Chiral catalysts for etherification or functionalization | Chiral ether derivatives with defined stereochemistry |

Integration with Advanced High-Throughput Screening Technologies

To efficiently explore the biological activity of a library of derivatives based on the this compound scaffold, the integration of advanced high-throughput screening (HTS) technologies is essential. nih.gov Given that many substituted benzoic acids exhibit activity as kinase inhibitors, a primary focus of HTS campaigns could be the screening of these compounds against a broad panel of kinases. nih.gov

Kinome-wide profiling is a powerful, compound-centric approach that can rapidly identify the full range of kinase targets for a given chemical scaffold. nih.gov This method moves beyond a single-target screening paradigm and embraces the reality that many small molecules interact with multiple kinases. youtube.com By screening a diverse library of this compound derivatives against hundreds of kinases, researchers can identify potent and selective inhibitors, as well as compounds with specific polypharmacological profiles.

The data generated from HTS can be used to build structure-activity relationships (SAR), guiding the next-generation design of more potent and selective compounds. Furthermore, cellular HTS assays can provide valuable information on the phenotypic effects of these compounds, linking kinase inhibition to cellular outcomes.

HTS Campaign for this compound Derivatives:

| Screening Platform | Library Type | Primary Endpoint | Secondary Endpoint |

| Biochemical Kinase Assays | Diverse library of derivatives | Inhibition of kinase activity (IC50) | Kinase selectivity profiling |

| Cellular Proliferation Assays | Optimized lead compounds | Inhibition of cancer cell growth | Induction of apoptosis, cell cycle arrest |

| High-Content Imaging | Phenotypically active compounds | Changes in cellular morphology, protein localization | Identification of affected signaling pathways |

Development of Novel Computational Tools for Predictive Design

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of small molecule inhibitors. mdpi.com For this compound, the development and application of novel computational tools can significantly accelerate the discovery of potent and selective derivatives.

Structure-based drug design (SBDD) approaches can be employed if the crystal structure of a target protein in complex with a ligand is available. nih.gov Molecular docking simulations can predict the binding mode and affinity of novel derivatives within the active site of a target kinase, for example. This information can guide the design of modifications to the this compound scaffold to enhance binding interactions.

Ligand-based drug design (LBDD) methods are valuable when a target structure is unknown. Pharmacophore modeling can identify the key chemical features required for biological activity based on a set of known active compounds. Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new derivatives based on their physicochemical properties. Advanced machine learning algorithms and artificial intelligence are also being increasingly used to develop more accurate predictive models. nih.gov

Computational Design Workflow:

| Computational Method | Input Data | Predicted Output | Application |

| Molecular Docking | 3D structure of target protein, 3D structure of ligand | Binding pose, binding affinity | Virtual screening, lead optimization |

| Pharmacophore Modeling | Set of active compounds | 3D arrangement of essential chemical features | Virtual screening, scaffold hopping |

| QSAR | Set of compounds with known activity and descriptors | Predicted biological activity | Prediction of activity for new compounds |

| Molecular Dynamics Simulations | Protein-ligand complex structure | Stability of binding, conformational changes | Understanding binding dynamics |

Exploration of Polypharmacology and Multi-Targeting Strategies

The traditional "one drug, one target" paradigm is increasingly being challenged by the recognition that complex diseases often involve multiple signaling pathways. Polypharmacology, the ability of a single drug to interact with multiple targets, is now seen as a potential advantage for therapeutic efficacy, particularly in areas like oncology. nih.gov Kinase inhibitors, in particular, are known for their promiscuity, which can be harnessed for therapeutic benefit. biorxiv.org

For this compound derivatives that show activity against multiple kinases, a key future direction will be to rationally design and optimize this polypharmacology. aacrjournals.org The goal is to create multi-targeting agents that simultaneously inhibit key nodes in cancer-relevant pathways, potentially leading to synergistic effects and overcoming drug resistance. nih.gov

Network-based approaches can be used to model the polypharmacology of these compounds and to understand how their interactions with multiple targets translate into a desired cellular response. plos.org This involves integrating data from kinome profiling, cellular assays, and proteomics to build a comprehensive picture of the compound's mechanism of action. The ultimate aim is to develop multi-targeted therapies that are more effective than single-target agents for complex diseases. nih.gov

Strategies for Exploring Polypharmacology:

| Strategy | Rationale | Desired Outcome |

| Rational Design of Dual Inhibitors | Targeting two key kinases in a synergistic pathway | A single molecule with optimized activity against both targets |

| Fragment-Based Screening | Identifying fragments that bind to different targets and linking them | Novel multi-targeting scaffolds |

| Systems Biology Analysis | Understanding the network effects of multi-targeted inhibition | Prediction of synergistic target combinations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.